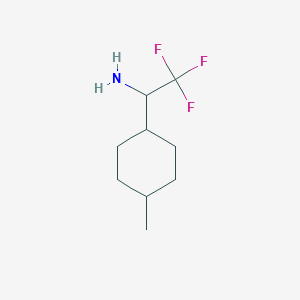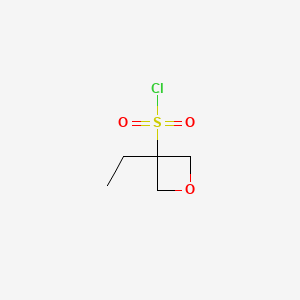
3-Ethyloxetane-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyloxetane-3-sulfonyl chloride is an organic compound with the molecular formula C5H9ClO3S It is a sulfonyl chloride derivative, characterized by the presence of an oxetane ring and an ethyl group attached to the sulfonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyloxetane-3-sulfonyl chloride typically involves the reaction of 3-ethyloxetane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
3-ethyloxetane+chlorosulfonic acid→3-Ethyloxetane-3-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyloxetane-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonyl derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Base catalysts such as triethylamine
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonyl Hydrides: Formed by reduction reactions
Wissenschaftliche Forschungsanwendungen
3-Ethyloxetane-3-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Ethyloxetane-3-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can undergo further reactions depending on the nature of the nucleophile. The sulfonyl chloride group is highly reactive, making it a versatile intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the reactants used in the subsequent reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanesulfonyl chloride
- Tosyl chloride
- Benzenesulfonyl chloride
Comparison
Compared to other sulfonyl chlorides, 3-Ethyloxetane-3-sulfonyl chloride is unique due to the presence of the oxetane ring, which imparts distinct reactivity and steric properties. This uniqueness makes it valuable in specific synthetic applications where traditional sulfonyl chlorides may not be suitable.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable reagent in organic synthesis, biological studies, and pharmaceutical development. Understanding its preparation methods, chemical reactions, and applications can provide insights into its broader utility and potential for innovation.
Eigenschaften
Molekularformel |
C5H9ClO3S |
|---|---|
Molekulargewicht |
184.64 g/mol |
IUPAC-Name |
3-ethyloxetane-3-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO3S/c1-2-5(3-9-4-5)10(6,7)8/h2-4H2,1H3 |
InChI-Schlüssel |
HRLMFBAJCDWLET-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


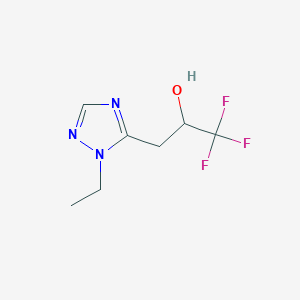

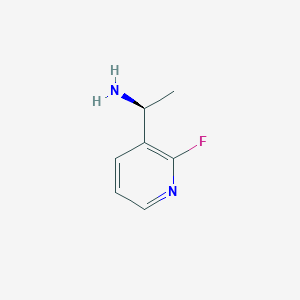
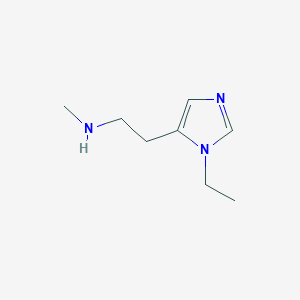

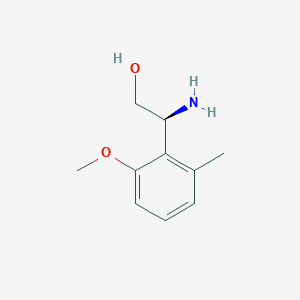


![4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoicacid](/img/structure/B15321633.png)
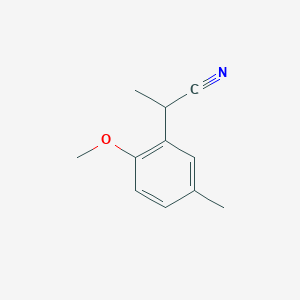
![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)
